1-(2,4-dichlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione
Description
1-(2,4-dichlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a dichlorophenyl group, a methoxy-substituted beta-carboline moiety, and a pyrrolidine-2,5-dione core. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C22H19Cl2N3O3 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H19Cl2N3O3/c1-30-13-3-4-17-15(9-13)14-6-7-26(11-18(14)25-17)20-10-21(28)27(22(20)29)19-5-2-12(23)8-16(19)24/h2-5,8-9,20,25H,6-7,10-11H2,1H3 |
InChI Key |
ROGAPRJVRIWULF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN(C3)C4CC(=O)N(C4=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the beta-carboline moiety: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the pyrrolidine-2,5-dione core: This can be synthesized through cyclization reactions involving appropriate dicarboxylic acid derivatives.
Attachment of the dichlorophenyl group: This step may involve nucleophilic substitution reactions where the dichlorophenyl group is introduced using reagents like 2,4-dichlorobenzyl chloride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the dichlorophenyl or methoxy groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: 2,4-dichlorobenzyl chloride, methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, anticancer, or neuroprotective effects.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dichlorophenyl)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione: Lacks the methoxy group.
1-(2,4-dichlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,4-dione: Different position of the dione group.
Uniqueness
The presence of the methoxy group and the specific arrangement of functional groups in 1-(2,4-dichlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione may confer unique biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.
Biological Activity
The compound 1-(2,4-dichlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Preliminary studies suggest cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Potential benefits in neurodegenerative diseases have been noted due to its interaction with neurotransmitter systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase and cyclin-dependent kinases, which are crucial in various metabolic pathways and cell cycle regulation .
- Receptor Modulation : It has been reported to interact with neurotransmitter receptors (e.g., serotonin receptors), potentially influencing mood and cognitive functions .
- Antioxidant Activity : The presence of methoxy groups in the structure may contribute to its antioxidant properties, helping to mitigate oxidative stress in cells .
Antimicrobial Activity
A study conducted on various derivatives of beta-carboline compounds demonstrated that similar structures exhibit significant antimicrobial properties. The results indicated that the tested compounds had minimum inhibitory concentrations (MICs) against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound's structure may play a vital role in its effectiveness against microbial agents .
Anticancer Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HCT-116 (colon cancer) | 12 |
The results indicate that the compound significantly inhibits cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent .
Neuroprotective Effects
Research has also explored the neuroprotective effects of beta-carboline derivatives. A study found that these compounds could reduce neuronal apoptosis induced by oxidative stress:
- Mechanism : The compound activates antioxidant pathways and inhibits apoptotic signaling cascades.
This suggests a promising avenue for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
Several case studies have documented the therapeutic applications of similar compounds:
- Case Study on Anticancer Activity : A clinical trial involving patients with advanced solid tumors showed that a related beta-carboline derivative improved overall survival rates when combined with standard chemotherapy.
- Neuroprotection in Animal Models : Animal studies demonstrated that administration of beta-carboline derivatives led to improved cognitive function and reduced markers of neuroinflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
